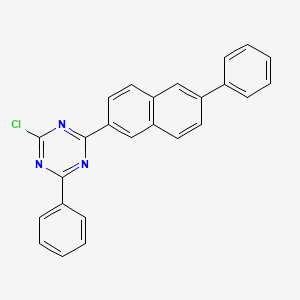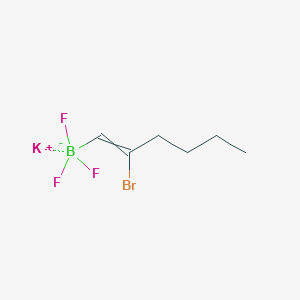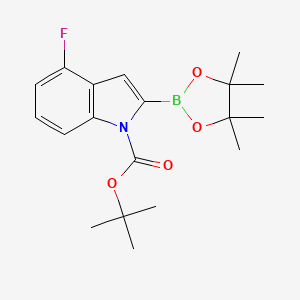![molecular formula C25H23N3O5 B12502601 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Aph(Cbm)-OH, also known as Fluorenylmethyloxycarbonyl-D-4-amino-phenylalanine (carbamoyl)-OH, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its stability and the protective group it provides, which can be removed under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Aph(Cbm)-OH typically involves the protection of the amino group of D-4-amino-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-amino-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate. The carbamoyl group is then introduced to the phenyl ring through a reaction with an appropriate carbamoylating agent .
Industrial Production Methods
Industrial production of Fmoc-D-Aph(Cbm)-OH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Aph(Cbm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-4-amino-phenylalanine.
Peptide Conjugates: Coupling reactions yield peptides with Fmoc-D-Aph(Cbm)-OH as a residue.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-Aph(Cbm)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the synthesis of complex peptides and proteins with high purity .
Biology
In biological research, Fmoc-D-Aph(Cbm)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine
In medicinal chemistry, Fmoc-D-Aph(Cbm)-OH is used in the synthesis of peptide therapeutics. It is particularly useful in the development of drugs targeting specific proteins or enzymes.
Industry
In the pharmaceutical industry, Fmoc-D-Aph(Cbm)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Aph(Cbm)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group is removed, allowing the amino group to participate in further reactions. The carbamoyl group on the phenyl ring can interact with other molecules, influencing the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-4-amino-phenylalanine (Fmoc-D-Aph-OH): Similar structure but lacks the carbamoyl group.
Fmoc-L-4-amino-phenylalanine (Fmoc-L-Aph-OH): The L-enantiomer of Fmoc-D-Aph-OH.
Fmoc-D-4-nitro-phenylalanine (Fmoc-D-Nph-OH): Contains a nitro group instead of a carbamoyl group.
Uniqueness
Fmoc-D-Aph(Cbm)-OH is unique due to the presence of both the Fmoc protective group and the carbamoyl group. This combination provides stability during synthesis and allows for specific interactions in the final peptide product. The D-enantiomer also provides different biological activity compared to the L-enantiomer.
Propiedades
IUPAC Name |
3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)

![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)

![5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide](/img/structure/B12502581.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
